An In-depth Technical Guide to Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate (CAS 1407521-92-9)
An In-depth Technical Guide to Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate (CAS 1407521-92-9)
A Keystone Intermediate for Advanced Drug Discovery and Materials Science
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and prospective applications. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of the methodologies presented.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The benzofuran nucleus is associated with antimicrobial, anti-inflammatory, antitumor, and antihyperglycemic properties, among others.[1] The incorporation of a trifluoromethyl (-CF3) group at the 7-position of the benzofuran ring is of particular interest. The -CF3 group is a bioisostere for several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate serves as a critical building block for the synthesis of more complex molecules, offering a versatile platform for the development of novel therapeutic agents and functional materials.
Physicochemical Properties and Structural Elucidation
While specific experimental data for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is not extensively published, its properties can be reliably predicted based on the analysis of its constituent parts and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₇F₃O₃ |
| Molecular Weight | 244.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Estimated 80-90 °C |
| Boiling Point | Not determined |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); Insoluble in water |
Spectroscopic Characterization (Predicted):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm): 7.80-7.95 (m, 2H, Ar-H), 7.40-7.55 (m, 1H, Ar-H), 7.30 (s, 1H, furan-H), 3.95 (s, 3H, OCH₃). The aromatic protons will exhibit complex splitting patterns due to the trifluoromethyl group's influence.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ (ppm): 162.0 (C=O), 150.0 (Ar-C-O), 145.0 (Ar-C-O), 130.0 (Ar-C), 128.0 (Ar-C), 125.0 (q, J = 272 Hz, CF₃), 124.0 (Ar-C), 115.0 (furan-C), 112.0 (Ar-C), 52.5 (OCH₃). The carbon attached to the CF₃ group will appear as a quartet.
-
-
¹⁹F NMR (CDCl₃, 376 MHz):
-
δ (ppm): -62 to -64 (s, CF₃).
-
-
IR (KBr, cm⁻¹):
-
~3000 (Ar C-H), ~1720 (C=O, ester), ~1600, 1480 (Ar C=C), ~1250, 1150 (C-F).
-
-
Mass Spectrometry (EI):
-
m/z (%): 244 (M⁺), 213 (M⁺ - OCH₃), 185 (M⁺ - COOCH₃).
-
Synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate: A Proposed Pathway
A robust and efficient synthesis of the title compound can be achieved through a two-step process starting from the commercially available 2-(trifluoromethyl)phenol. The proposed synthetic route is outlined below.
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.
Step 1: Formylation of 2-(Trifluoromethyl)phenol to 2-Hydroxy-3-(trifluoromethyl)benzaldehyde (Duff Reaction)
The introduction of a formyl group ortho to the hydroxyl group is a critical step. The Duff reaction provides a regioselective method for this transformation.[2] The electron-withdrawing nature of the trifluoromethyl group directs the formylation to the sterically less hindered position adjacent to the hydroxyl group.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-(trifluoromethyl)phenol (1.0 eq) in trifluoroacetic acid (TFA, 5-10 vol), add hexamethylenetetramine (HMTA, 1.5 eq) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-hydroxy-3-(trifluoromethyl)benzaldehyde as a solid.
Causality of Experimental Choices:
-
Trifluoroacetic Acid (TFA): TFA serves as both the solvent and the acidic catalyst, which is crucial for the decomposition of HMTA to the electrophilic iminium ion.[2]
-
Hexamethylenetetramine (HMTA): HMTA is the formylating agent in the Duff reaction.[2]
-
Temperature: Elevated temperatures are necessary to drive the reaction to completion.
Step 2: Annulation to Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate
The final step involves the construction of the benzofuran ring through a nucleophilic substitution followed by an intramolecular cyclization.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in acetone (10-20 vol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and methyl bromoacetate (1.2 eq).
-
Reaction Conditions: Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.
Causality of Experimental Choices:
-
Potassium Carbonate (K₂CO₃): A mild base is required to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on methyl bromoacetate.
-
Acetone: A suitable polar aprotic solvent for this type of reaction.
-
Methyl Bromoacetate: Provides the two-carbon unit and the ester functionality required for the final product.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate make it a highly attractive starting material for the synthesis of novel drug candidates.
Diagram: Potential Therapeutic Targets
Caption: Potential therapeutic areas for derivatives of the title compound.
-
Anticancer Agents: The benzofuran scaffold is present in several compounds with demonstrated cytotoxic activities against various cancer cell lines. The trifluoromethyl group can enhance the potency and selectivity of these agents.
-
Anti-inflammatory Drugs: Benzofuran derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
-
Antimicrobial Agents: The incorporation of a benzofuran moiety into molecules has led to the discovery of potent antibacterial and antifungal agents.[1] The lipophilicity imparted by the trifluoromethyl group can improve cell membrane permeability.
-
Central Nervous System (CNS) Agents: The ability of the trifluoromethyl group to cross the blood-brain barrier makes this scaffold a promising starting point for the development of drugs targeting CNS disorders.
Conclusion
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a valuable and versatile building block in organic synthesis. The proposed synthetic route offers a reliable and scalable method for its preparation. The presence of the trifluoromethyl group at the 7-position provides a unique opportunity to fine-tune the physicochemical and biological properties of its derivatives, making it a compound of high interest for the development of next-generation pharmaceuticals and advanced materials. Further exploration of the reactivity and biological activity of this molecule and its derivatives is highly warranted.
References
-
Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Vol. 60B, 767-774. [Link]
-
Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 1987-1988. [Link]
-
PubChem. (n.d.). Methyl 1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Gong, J.-L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28019. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (2022). [Link]
-
Kowalska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-7. [Link]
-
Taylor & Francis Online. (n.d.). Novel Route to 2-Trifluoromethylated Benzofurans. Retrieved from [Link]
-
Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 60B(5), 767-774. [Link]
